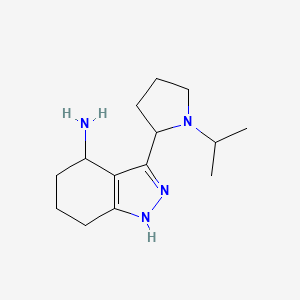
3-(1-Isopropylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, an indazole core, and an isopropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Indazole Core Construction: The indazole core is often constructed via cyclization reactions involving hydrazine derivatives and ketones or aldehydes.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-Isopropylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares a similar pyrrolidine ring but differs in the core structure.
Pyrazinamide Derivatives: Similar in having a nitrogen-containing heterocycle but with different functional groups and applications.
Uniqueness
3-(1-Isopropylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H24N4 |
|---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C14H24N4/c1-9(2)18-8-4-7-12(18)14-13-10(15)5-3-6-11(13)16-17-14/h9-10,12H,3-8,15H2,1-2H3,(H,16,17) |
InChI Key |
DJVXIHARCMXVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=NNC3=C2C(CCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















